N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide
Overview
Description
N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through the Friedländer synthesis. This involves the condensation of aniline with a β-ketoester in the presence of a catalyst.
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Friedländer Synthesis
Reactants: Aniline, β-ketoester
Catalyst: Acidic or basic catalyst
Conditions: Reflux in ethanol
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Substitution Reaction
Reactants: Quinoline derivative, 4-fluorobenzylamine
Catalyst: Palladium catalyst
Conditions: Reflux in toluene
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Amidation
Reactants: Substituted quinoline, cyclohexylamine
Catalyst: EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Conditions: Room temperature in dichloromethane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvent, room temperature to reflux
Products: Oxidized quinoline derivatives
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous conditions, room temperature
Products: Reduced quinoline derivatives
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Substitution
Reagents: Halogenated quinoline, nucleophiles (amines, thiols)
Conditions: Reflux in organic solvents
Products: Substituted quinoline derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution
Reduction: Sodium borohydride in ethanol
Substitution: Palladium-catalyzed cross-coupling reactions
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-3-carboxamide: Studied for its anti-inflammatory properties.
2-Phenylquinoline: Investigated for its anticancer activity.
What sets this compound apart is its unique combination of a cyclohexyl group and a fluorophenyl group, which may contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[(4-fluorophenyl)methylamino]quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c24-17-12-10-16(11-13-17)15-25-22-14-20(19-8-4-5-9-21(19)27-22)23(28)26-18-6-2-1-3-7-18/h4-5,8-14,18H,1-3,6-7,15H2,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBYPWIKQQJPBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)NCC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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